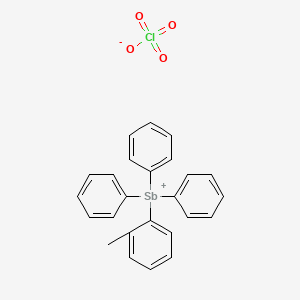
(2-Methylphenyl)(triphenyl)stibanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(triphenyl)stibanium perchlorate is an organometallic compound that contains antimony as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(triphenyl)stibanium perchlorate typically involves the reaction of triphenylstibine with 2-methylphenyl chloride in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3Sb+2-MethylphenylCl→(2-Methylphenyl)(triphenyl)stibanium perchlorate
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)(triphenyl)stibanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methylphenyl)(triphenyl)stibanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for forming carbon-antimony bonds and for catalyzing specific reactions.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a candidate for developing new antibiotics.
Medicine
The compound’s potential medicinal applications include its use in developing drugs for treating infections and other diseases. Its unique mechanism of action and ability to target specific molecular pathways are of particular interest.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions and other industrial processes is well-documented.
Mécanisme D'action
The mechanism by which (2-Methylphenyl)(triphenyl)stibanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can disrupt cellular membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstibine: A related compound with similar chemical properties but lacking the 2-methylphenyl group.
Triphenylphosphine: A phosphorus analog with similar reactivity and applications.
Triphenylarsine: An arsenic analog with comparable chemical behavior.
Uniqueness
(2-Methylphenyl)(triphenyl)stibanium perchlorate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
93600-78-3 |
|---|---|
Formule moléculaire |
C25H22ClO4Sb |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
(2-methylphenyl)-triphenylstibanium;perchlorate |
InChI |
InChI=1S/C7H7.3C6H5.ClHO4.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;2-1(3,4)5;/h2-5H,1H3;3*1-5H;(H,2,3,4,5);/q;;;;;+1/p-1 |
Clé InChI |
QKZRNUVLAYJXOB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


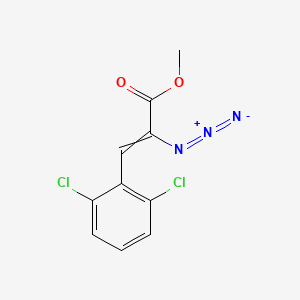

![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
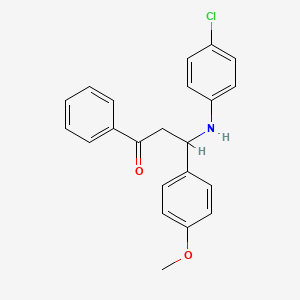
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
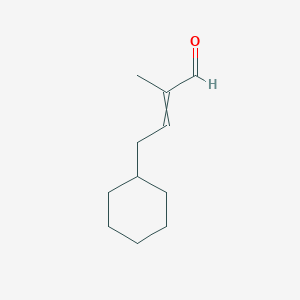
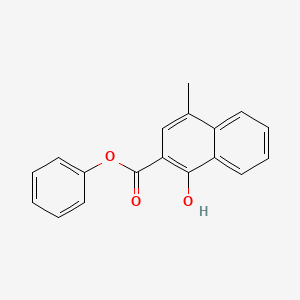
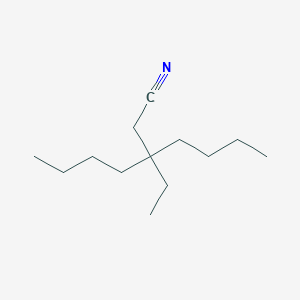
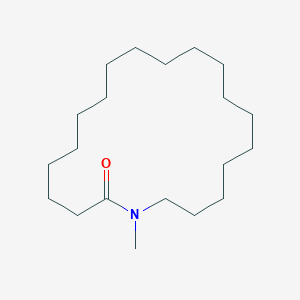
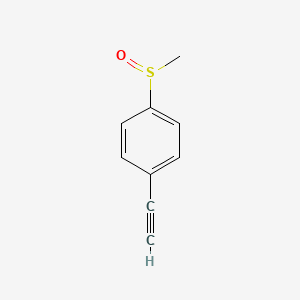

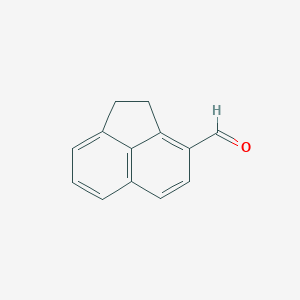

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
